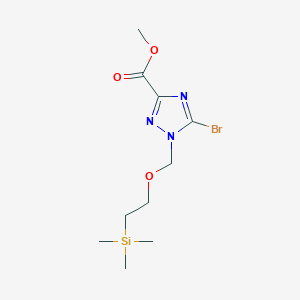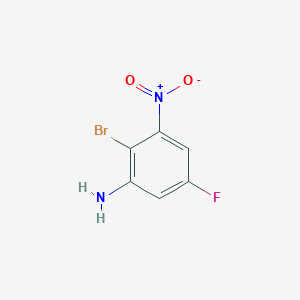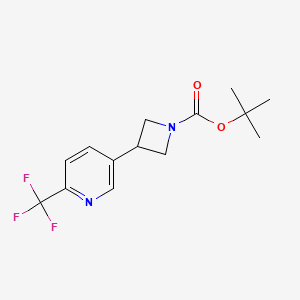![molecular formula C8H16N2 B13933701 2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
2,6-Diazaspiro[3.4]octane, 2-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[3.4]octane, 2-ethyl- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaoctane ring and an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-ethyl- typically involves the annulation of cyclopentane and four-membered rings. One common approach is the reaction of a suitable amine with a cyclopentanone derivative under acidic conditions to form the spirocyclic structure . Another method involves the use of hydrazine and ethanol to convert intermediate compounds into the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2,6-Diazaspiro[3.4]octane, 2-ethyl- often employs scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity, making the compound suitable for large-scale applications .
化学反応の分析
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2,6-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting bacterial growth and as a potential antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium . This compound’s ability to form stable complexes with various biological targets underlies its broad-spectrum activity .
類似化合物との比較
Similar Compounds
2,6-Diazaspiro[3.4]octane: Lacks the ethyl group but shares the core spirocyclic structure.
2,7-Diazaspiro[3.4]octane: Similar structure with variations in the positioning of nitrogen atoms.
2,6-Diazaspiro[3.4]octan-7-one: Contains a ketone functional group, offering different reactivity and applications.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-ethyl- stands out due to its unique combination of a spirocyclic structure and an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
2-ethyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3 |
InChIキー |
PODDZQSWPOBZFM-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2(C1)CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)


![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)


